While a specific synthesis protocol for 5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione is not explicitly described in the provided literature, a related compound, (Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione, was synthesized and served as the basis for further structural modifications. [] It is highly likely that the synthesis of 5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione involves similar synthetic strategies employed for thiazolidine-2,4-dione derivatives. These strategies generally involve the reaction of a thiazolidine-2,4-dione core with an appropriate aldehyde derivative.
5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione is proposed to act as a glutaminase inhibitor. [] Although the specific mechanism of action for this compound is not detailed in the provided literature, it is likely to exert its inhibitory effects through binding to the active site of glutaminase, thereby hindering the enzyme's catalytic activity.
The primary research application of 5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione and its closely related derivatives is in the development of novel glutaminase inhibitors. [] Inhibition of glutaminase holds potential therapeutic value in cancer treatment due to the reliance of certain cancer cells on glutamine metabolism. By disrupting glutamine availability, these inhibitors could potentially hinder cancer cell growth and proliferation.
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: